1-Iodo-4,5-dimethyl-2-nitrobenzene

Description

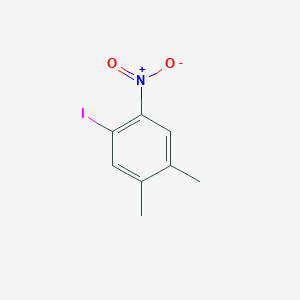

1-Iodo-4,5-dimethyl-2-nitrobenzene (CAS: 39763-72-9) is a halogenated aromatic compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . Its IUPAC name reflects the substituents: an iodine atom at position 1, methyl groups at positions 4 and 5, and a nitro group at position 2. The compound is commercially available as a powder and stored at room temperature, though detailed safety data remain unspecified . Its structure (Fig. 1) is characterized by a benzene ring with electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its reactivity and physical properties.

Fig. 1: Structure of this compound.

Properties

IUPAC Name |

1-iodo-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMBENQUVUSNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4,5-dimethyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

Substitution: 1-Chloro-4,5-dimethyl-2-nitrobenzene.

Reduction: 1-Iodo-4,5-dimethyl-2-aminobenzene.

Oxidation: 1-Iodo-4,5-dimethyl-2-nitrobenzoic acid.

Scientific Research Applications

1-Iodo-4,5-dimethyl-2-nitrobenzene is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitro compounds.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-iodo-4,5-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three derivatives with analogous halogen-nitro-aromatic frameworks:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects:

- Methyl vs. Methoxy: Methyl groups (electron-donating) in this compound moderately activate the ring for electrophilic substitution compared to methoxy groups (stronger electron-donating), which may lead to faster reaction kinetics in the latter .

- Nitro Positioning: The nitro group at position 2 in the target compound directs further substitution to meta positions, whereas 1-Iodo-3,5-dinitrobenzene’s dual nitro groups create a highly deactivated ring, limiting reactivity .

- Synthetic Pathways:

Physicochemical Properties

- Solubility: Methyl groups improve solubility in non-polar solvents (e.g., toluene) compared to methoxy derivatives, which exhibit higher polarity .

- Stability: Nitro groups in all compounds confer thermal stability, but 1-Iodo-3,5-dinitrobenzene’s dual nitro groups may increase sensitivity to shock or friction .

Biological Activity

1-Iodo-4,5-dimethyl-2-nitrobenzene is a halogenated nitroaromatic compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an iodine atom, two methyl groups, and a nitro group attached to a benzene ring. Its structural formula can be represented as follows:

The biological activity of this compound is hypothesized to be linked to its ability to interact with various molecular targets within cells. Similar compounds have demonstrated the following mechanisms:

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties. Compounds in its class have shown effectiveness against bacteria and fungi. For instance:

Antitumor Activity

Research indicates that similar nitroaromatic compounds may exhibit antitumor effects through apoptosis induction and cell cycle arrest mechanisms. The potential pathways include:

- Inhibition of Kinase Activity : Certain derivatives have been shown to inhibit kinases involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The findings suggested a dose-dependent increase in cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.